1-(4-Acetylpiperazin-1-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone
Description
This compound features a thiazole core substituted with a phenylamino group at position 2 and an ethanone moiety linked to a 4-acetylpiperazinyl group.
Properties
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-(2-anilino-1,3-thiazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-13(22)20-7-9-21(10-8-20)16(23)11-15-12-24-17(19-15)18-14-5-3-2-4-6-14/h2-6,12H,7-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCSYNLJRBCRSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Acetylpiperazin-1-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone typically involves multiple steps. One common approach is to start with piperazine and sequentially introduce the acetyl group, phenylamino group, and thiazole ring through various organic reactions such as acetylation, amination, and cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry and advanced purification techniques.
Chemical Reactions Analysis
1.1. Core Thiazole Formation
The 2-(phenylamino)thiazol-4-yl moiety is synthesized via condensation of phenylthiourea with α-haloketones (e.g., chloroacetone) under basic conditions. For example:
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Reagents : Phenylthiourea, chloroacetone, K₂CO₃, acetone, reflux (18–24 h).
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Yield : 52–70% (similar to the synthesis of analogous thiazoles in ).
1.2. Piperazine Functionalization
The 4-acetylpiperazine group is introduced via nucleophilic substitution or coupling reactions:
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Step 1 : Reaction of piperazine with acetyl chloride in dichloromethane (DCM) to form 1-acetylpiperazine.
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Step 2 : Alkylation of the thiazole core (e.g., using chloroethyl ketone intermediates) under basic conditions (K₂CO₃ or Et₃N) .
Example Protocol from :
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | Chloroacetamide + morpholine/piperazine derivatives, K₂CO₃, acetone | Piperazinyl-acetamidothiazoles | 20–70% |
2.1. Nucleophilic Substitution at the Ethanone Bridge
The ethanone linker (-CO-CH₂-) is reactive toward nucleophiles (e.g., amines, hydrazines):
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Reaction with Hydrazine : Forms hydrazone derivatives, useful for further cyclization (e.g., pyrazole synthesis) .
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Grignard Reagents : Addition to the ketone group generates secondary alcohols, which can be oxidized back to ketones (e.g., using MnO₂) .
2.2. Cyclization Reactions
The acetylpiperazine-thiazole hybrid can undergo cyclization to form fused heterocycles:
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With Thiourea : Forms thiazolidinone derivatives under acidic conditions (HClO₄-SiO₂, 80°C, solvent-free) .
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With Aldehydes : Knoevenagel condensation at the ketone position yields α,β-unsaturated derivatives (e.g., Scheme 15 in ).
3.1. Catalysts
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Acid Catalysts : HClO₄-SiO₂ improves cyclization efficiency (55–95% yields) .
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Oxidants : TBPB (tert-butyl peroxybenzoate) and I₂ enable metal-free coupling reactions .
3.2. Solvent Optimization
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Solvent-Free Conditions : Higher yields for cyclization (e.g., 95% for triazole derivatives) .
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Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 24 h for conventional heating) .
4.1. Thiazole Ring Formation Mechanism
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Nucleophilic Attack : Thiourea nitrogen attacks α-haloketone.
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Elimination : Halide ion (Cl⁻) leaves, forming the thiazole ring.
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Aromatization : Loss of H₂O stabilizes the aromatic system (supported by ).
4.2. Piperazine Coupling
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Deprotonation : Piperazine reacts with acetyl chloride to form 1-acetylpiperazine.
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Alkylation : The acetylated piperazine attacks the ethanone-linked thiazole intermediate via SN2 .
Biological Relevance
While not directly studied for 1-(4-acetylpiperazin-1-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone , analogs show:
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Antimicrobial Activity : MIC values as low as 50 µg/mL against P. aeruginosa .
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Enzyme Inhibition : Binding to DNA gyrase (ΔG = −9.2 kcal/mol) rationalizes antibacterial effects .
Challenges and Innovations
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Regioselectivity : Competing reactions at the thiazole C4 vs. C5 positions require careful optimization .
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Green Chemistry : Solvent-free protocols and recyclable catalysts (e.g., HClO₄-SiO₂) improve sustainability .
For extended synthetic protocols or spectral data, consult primary sources .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or as a probe in biochemical assays.
Medicine: It could be explored for its pharmacological properties, potentially leading to the development of new therapeutic agents.
Industry: It may find use in the production of specialty chemicals or as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which 1-(4-Acetylpiperazin-1-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone exerts its effects would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Key Observations
- Piperazine Modifications: Acetylpiperazine derivatives (e.g., 12l, m6) generally exhibit higher melting points and purity compared to non-acetylated analogs (e.g., 12m), suggesting improved crystallinity and stability .
- Substituent Effects : Electron-withdrawing groups (e.g., fluorine in ) and sulfur-containing moieties () modulate solubility and target engagement.
Limitations
- Data Gaps : Melting points, synthetic yields, and biological data for the target compound are unavailable, limiting direct comparisons.
- Synthesis Variability : Reaction conditions (e.g., nBuOH vs. isopropyl alcohol) may influence compound purity and scalability .
Biological Activity
1-(4-Acetylpiperazin-1-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-acetylpiperazine with thiazole derivatives. The process can be optimized through various methods, including microwave-assisted synthesis, which enhances yield and reduces reaction time.
Antimicrobial Activity
Research indicates that thiazole derivatives, including those containing piperazine moieties, exhibit significant antimicrobial properties. A study synthesized a series of thiazole-piperazine derivatives and evaluated their antimicrobial and anticholinesterase activities. While the acetylcholinesterase inhibitory activity was found to be weak, the antimicrobial activity against various pathogens was noteworthy, particularly against Candida parapsilosis .
Antitumor Activity
The compound has been evaluated for its antitumor potential. In vitro studies demonstrated that thiazole derivatives can inhibit tumor growth by affecting key signaling pathways involved in cell proliferation. For instance, compounds similar to this compound have shown promise as inhibitors of CDK9, a cyclin-dependent kinase involved in transcriptional regulation and cell cycle progression .
Cytotoxicity
A comparative study on the cytotoxic effects of palladium(II) complexes against human cancer cell lines highlighted that thiazole derivatives possess cytotoxic properties comparable to established chemotherapeutics like cisplatin. The IC50 values indicated significant cytotoxic activity against various cancer cell lines, suggesting that these compounds could be developed as potential anticancer agents .
Case Study 1: Anticancer Potential
In a recent study, the anticancer activity of thiazole derivatives was assessed using various human cancer cell lines. The results showed that certain derivatives exhibited higher cytotoxicity than cisplatin, indicating their potential as effective chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial effects of synthesized thiazole-piperazine compounds. Although some compounds showed limited antifungal activity, others were effective against bacterial strains, reinforcing the versatility of these derivatives in treating infections .
Data Table: Biological Activities
Q & A
Q. What are the common synthetic routes for preparing 1-(4-Acetylpiperazin-1-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone?
The compound can be synthesized via refluxing ethanolic solutions of intermediates (e.g., 4-amino acetophenone) with acetic acid as a catalyst, followed by ice-water quenching and filtration . Alternatively, chloroacetyl chloride can react with piperazine derivatives in dichloromethane (DCM) under anhydrous conditions, using triethylamine as a base, with TLC monitoring for reaction completion . For analogs, benzoyl chloride derivatives are coupled with piperazine intermediates in DCM with N,N-diisopropylethylamine (DIPEA), followed by purification via crystallization or flash chromatography .
Q. What analytical techniques are critical for structural characterization of this compound?
Key methods include:
- NMR spectroscopy : To confirm proton and carbon environments (e.g., δ 4.17 ppm for CH2 groups in thiazole derivatives) .
- X-ray crystallography : For resolving crystal structures, as demonstrated for related piperazine derivatives .
- TLC and IR spectroscopy : For monitoring reaction progress and identifying functional groups (e.g., carbonyl stretches at ~1680 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound?
- Use fume hoods and personal protective equipment (gloves, lab coats) to avoid inhalation or skin contact .
- Store in airtight containers at room temperature, away from ignition sources .
- In case of exposure, rinse affected areas with water and seek medical attention immediately .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental biological activity data?
Discrepancies often arise from incomplete force fields in molecular docking. Validate computational models by:
- Comparing docking results (e.g., binding poses of thiazole-triazole derivatives) with empirical bioassay data .
- Adjusting parameters for solvation effects or ligand flexibility to better align with experimental IC50 values .
Q. What strategies improve solubility and stability of this compound in aqueous media?
- Introduce hydrophilic substituents (e.g., hydroxyl or carboxyl groups) on the phenyl or piperazine rings .
- Use co-solvents like DMSO (<10%) or cyclodextrin encapsulation to enhance solubility without altering reactivity .
Q. How can analytical methods be validated for quantifying this compound in complex matrices?
- Perform spike-and-recovery experiments using HPLC with UV detection (λ = 254 nm) to assess accuracy (target: 95–105% recovery) .
- Validate NMR purity by integrating proton signals against internal standards (e.g., tetramethylsilane) .
Q. What reaction conditions minimize cross-reactivity of the thiazole ring during derivatization?
- Avoid strong oxidizing agents (e.g., m-CPBA) that may modify the thiazole sulfur. Opt for mild alkylation or acylation conditions in inert atmospheres .
- Use protecting groups (e.g., tert-butoxycarbonyl) on the phenylamino moiety during multi-step syntheses .
Q. How do reaction mechanisms differ between aromatic nucleophilic substitution and free-radical pathways for this compound?
- Aromatic substitution (e.g., with chloroacetyl chloride) proceeds via a two-step mechanism: initial proton abstraction by triethylamine, followed by nucleophilic attack by piperazine .
- Free-radical pathways (e.g., thiol-ene reactions) require initiators like AIBN and UV light, forming transient intermediates detectable via ESR spectroscopy .
Q. What degradation products form under accelerated stability testing (e.g., high temperature or UV exposure)?
- Thermal degradation (40–60°C) may yield acetylpiperazine fragments and oxidized thiazole byproducts, identifiable via LC-MS .
- UV exposure can cleave the C-S bond in the thiazole ring, generating phenylurea derivatives .
Q. How can mechanistic studies differentiate between π-π stacking and hydrogen bonding in ligand-receptor interactions?
- Conduct competitive binding assays with mutated receptors lacking key hydrogen-bonding residues (e.g., serine or tyrosine) .
- Compare docking scores of halogen-substituted analogs to assess π-π contributions (e.g., fluorophenyl vs. bromophenyl derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
